ethyl (3-{[(4-methoxyphenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)acetate
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Overview
Description
ETHYL 2-{3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-5-METHYL-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-5-METHYL-1H-PYRAZOL-1-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the acetamido group: This step involves the acylation of the pyrazole ring with an appropriate acyl chloride or anhydride.
Attachment of the methoxyphenoxy group: This can be done via an etherification reaction using 4-methoxyphenol and an appropriate leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-5-METHYL-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or esters.
Scientific Research Applications
ETHYL 2-{3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-5-METHYL-1H-PYRAZOL-1-YL}ACETATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets and its potential therapeutic effects.
Industrial Applications: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-{3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-5-METHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-ACETAMIDO-3-(3,5-DIIODO-4-(4-METHOXYPHENOXY)PHENYL)PROPANOATE
- ETHYL 3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE
Uniqueness
ETHYL 2-{3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-5-METHYL-1H-PYRAZOL-1-YL}ACETATE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H21N3O5 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 2-[3-[[2-(4-methoxyphenoxy)acetyl]amino]-5-methylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C17H21N3O5/c1-4-24-17(22)10-20-12(2)9-15(19-20)18-16(21)11-25-14-7-5-13(23-3)6-8-14/h5-9H,4,10-11H2,1-3H3,(H,18,19,21) |
InChI Key |
NCANPBUHUUFVMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)NC(=O)COC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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